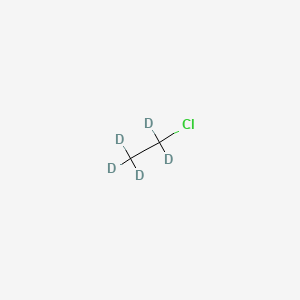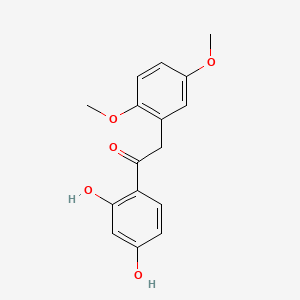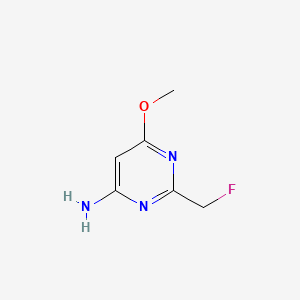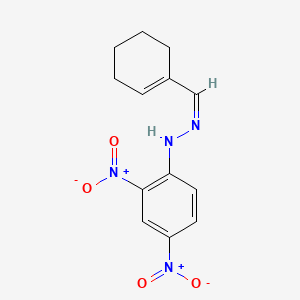
氯乙烷-d5
描述
Chloroethane-d5, also known as Ethyl chloride-d5, is a compound with the linear formula CD3CD2Cl . It has a molecular weight of 69.54 g/mol . It is used in various applications, including as a catalyst for polypropylene and as an intermediate in organic synthesis .
Synthesis Analysis
Chloroethane-d5 can be synthesized through various methods. One approach involves the reaction of chlorine with ethane, chloroethane, and chloroethene in molten salt baths of LiCl-KCl eutectic and KC1-CuC12 mixtures . Another method involves the use of a headspace/GC/flame ionization detection (FID) method, which was developed and validated to perform this analysis .
Molecular Structure Analysis
The molecular structure of Chloroethane-d5 is represented by the SMILES string [2H]C([2H])([2H])C([2H])([2H])Cl . The InChI key for Chloroethane-d5 is HRYZWHHZPQKTII-ZBJDZAJPSA-N .
Chemical Reactions Analysis
Chloroethane-d5 undergoes various chemical reactions. For instance, it reacts with aluminium metal to give ethylaluminium sesquichloride, a precursor to polymers and other useful organoaluminium compounds . It is also used to convert cellulose to ethylcellulose, a thickening agent and binder in paints, cosmetics, and similar products .
Physical And Chemical Properties Analysis
Its molecular weight is 69.54 g/mol . It is a colorless gas or refrigerated liquid with a faintly sweet odor .
科学研究应用
Chloroethane-d5: A Comprehensive Analysis of Scientific Research Applications: Chloroethane-d5 is a deuterated compound often used in various scientific research fields due to its unique properties. Below are some of the unique applications of Chloroethane-d5 in scientific research:
Kinetic Isotope Effects Studies
Chloroethane-d5 is utilized in kinetic isotope effects (KIE) studies to understand chemical reaction mechanisms. For instance, it has been used to study the unimolecular reactions of chemically activated chloroethane molecules, providing insights into H–Cl and D–Cl elimination processes .
Temperature-Programmed Desorption Experiments
Researchers have employed Chloroethane-d5 in temperature-programmed desorption (TPD) experiments to interpret desorption data and understand surface interactions and reaction kinetics .
Analysis of Volatile Organic Compounds
Chloroethane-d5 can be used as a standard in the analysis of volatile organic compounds (VOCs) in water, aiding in the development of sensitive detection methods for environmental monitoring .
安全和危害
未来方向
While specific future directions for Chloroethane-d5 are not mentioned in the search results, there is ongoing research on the use of electrochemical technology for removing toxic and persistent chlorinated organic pollutants from water . This suggests potential future directions in improving the efficiency of such technologies.
Relevant Papers
Relevant papers on Chloroethane-d5 include research on mimicking reductive dehalogenases for efficient electrocatalytic water dechlorination , and studies on the control of Chloroethane in raw materials and drug substances using headspace gas chromatography analysis .
属性
IUPAC Name |
1-chloro-1,1,2,2,2-pentadeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroethane-d5 | |
CAS RN |
19199-91-8 | |
| Record name | Ethane-d5, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19199-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does chloroethane-d5 interact with the Si(100) surface and what are the downstream effects of this interaction?
A1: Chloroethane-d5 undergoes dissociative chemisorption on the Si(100)-2 x 1 surface. This means that the molecule breaks apart upon adsorption, with the chlorine atom and the ethyl group (C2D5) bonding directly to silicon atoms on the surface []. Upon heating, further surface transformations occur. First, hydrogen atoms are eliminated from the ethyl groups. Subsequently, both ethylene (C2D4) and hydrogen desorb from the surface [].
Q2: What is the key difference observed between chloroethane-d5 and iodoethane-d5 in their interactions with the Si(100) surface?
A2: While both chloroethane-d5 and iodoethane-d5 adsorb dissociatively on the Si(100) surface, their sticking probabilities differ significantly. Experimental results indicate that 20 times more exposure is required for chloroethane-d5 to reach monolayer saturation compared to iodoethane-d5 []. This difference is attributed to the relative stability of the surface-mediated molecular adsorbates formed by each molecule [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)


![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)

![TMS(-3)[TMS(-4)][TMS(-6)]GlcNAc(a)-O-Me](/img/structure/B579748.png)

![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)
